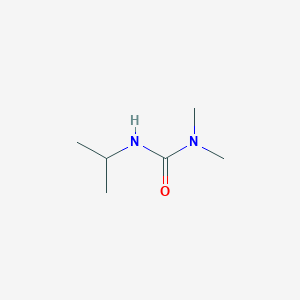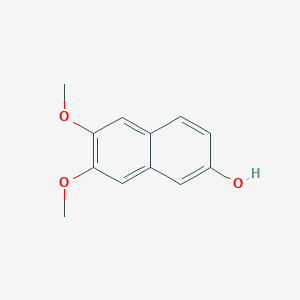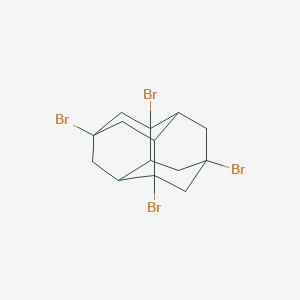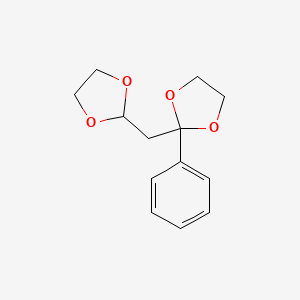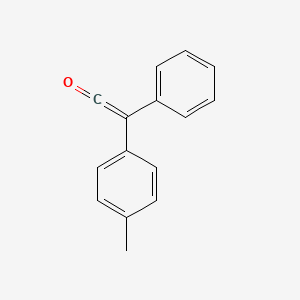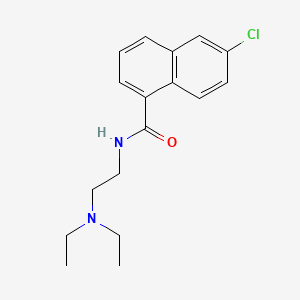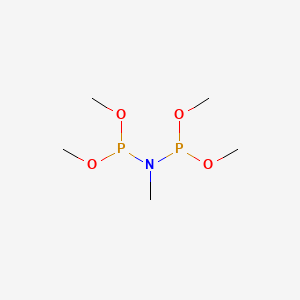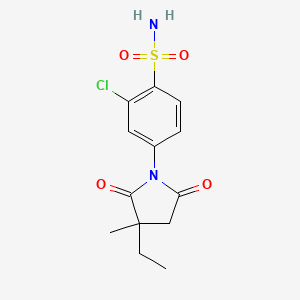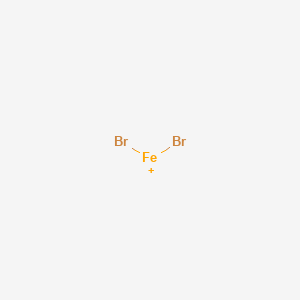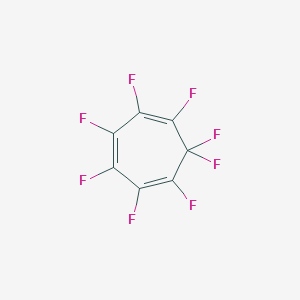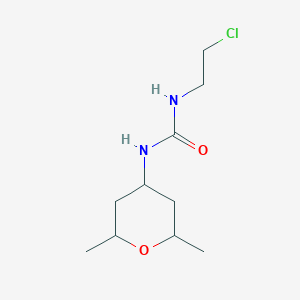
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea is a synthetic organic compound that features a urea functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea typically involves the reaction of 2-chloroethylamine with 2,6-dimethyltetrahydro-2H-pyran-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: The compound could be explored for use as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-(2,6-dimethylphenyl)urea: A structurally similar compound with a phenyl group instead of a tetrahydropyran ring.
1-(2-Chloroethyl)-3-(2,6-dimethylcyclohexyl)urea: Another similar compound with a cyclohexyl ring.
Uniqueness
1-(2-Chloroethyl)-3-(2,6-dimethyltetrahydro-2h-pyran-4-yl)urea is unique due to the presence of the tetrahydropyran ring, which may impart specific chemical and biological properties not found in its analogs.
Eigenschaften
CAS-Nummer |
33021-61-3 |
|---|---|
Molekularformel |
C10H19ClN2O2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2,6-dimethyloxan-4-yl)urea |
InChI |
InChI=1S/C10H19ClN2O2/c1-7-5-9(6-8(2)15-7)13-10(14)12-4-3-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
CVDVSIKJJSGWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(O1)C)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


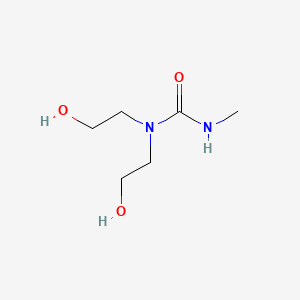
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
